(4R,5R)-4,5-Dimethylimidazolidine-2-thione
Description
Properties
IUPAC Name |
(4R,5R)-4,5-dimethylimidazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S/c1-3-4(2)7-5(8)6-3/h3-4H,1-2H3,(H2,6,7,8)/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAHKUOFGNDLJV-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=S)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](NC(=S)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Vicinal Diamines with Carbon Disulfide
The most direct route to imidazolidine-2-thiones involves the cyclocondensation of 1,2-diamines with carbon disulfide (CS₂) under basic conditions. For (4R,5R)-4,5-dimethylimidazolidine-2-thione, this necessitates starting with enantiomerically pure (R,R)-1,2-diaminopropane. In a representative procedure, (R,R)-1,2-diaminopropane (10 mmol) is dissolved in anhydrous ethanol and treated with CS₂ (15 mmol) in the presence of potassium hydroxide (12 mmol) at 40–50°C for 6–8 hours. The reaction proceeds via nucleophilic attack of the amine on CS₂, followed by deprotonation and ring closure to form the five-membered thione (Fig. 1).
Optimization Considerations :
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Temperature Control : Excessive heat (>60°C) leads to racemization of the chiral centers, reducing enantiomeric excess (ee).
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Solvent Selection : Polar aprotic solvents like tetrahydrofuran (THF) or ethanol improve solubility of intermediates, achieving yields up to 75%.
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Base Stoichiometry : A 1.2:1 molar ratio of KOH to diamine minimizes side reactions such as disulfide formation.
Stereochemical Control in Synthesis
Chiral Auxiliaries and Asymmetric Induction
To preserve the (R,R) configuration, chiral auxiliaries or enantioselective catalysts are employed. For example, Ellman’s sulfinamide methodology has been adapted to generate enantiopure 1,2-diamines, which are subsequently cyclized with CS₂. Alternatively, asymmetric hydrogenation of prochiral enamines using Rhodium-(R)-BINAP complexes provides access to (R,R)-diamines with >98% ee, as demonstrated in analogous syntheses of thiazolidine-2-thiones.
Racemization Mitigation
Racemization during cyclization is minimized by:
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Conducting reactions at ambient temperatures (20–25°C) when possible.
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Using mild bases such as triethylamine instead of strong inorganic bases.
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Shortening reaction times through microwave-assisted synthesis (30 minutes at 100W).
Alternative Synthetic Pathways
Thiourea Intermediate Route
A two-step approach involves first synthesizing a thiourea derivative, followed by intramolecular cyclization. (R,R)-1,2-Diaminopropane reacts with thiophosgene (Cl₂C=S) in dichloromethane to form N,N'-thiocarbonyldiamine, which undergoes base-mediated cyclization to yield the target compound. While this method avoids CS₂ handling, it requires stringent control of thiophosgene stoichiometry to prevent over-substitution.
Solid-Phase Synthesis
Recent advances utilize resin-bound diamines for combinatorial synthesis. Wang resin-functionalized (R,R)-diamine (1 mmol/g loading) is treated with CS₂ in DMF under microwave irradiation (50°C, 2 hours), followed by cleavage with trifluoroacetic acid to release the product. This approach achieves 68% yield with 95% ee, demonstrating scalability for high-throughput applications.
Purification and Analytical Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane 1:3) or preparative HPLC (C18 column, acetonitrile/water gradient). The enantiomeric ratio is determined using chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column.
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, J = 6.8 Hz, 6H, CH₃), 3.45–3.55 (m, 2H, CH-N), 4.10 (q, J = 6.8 Hz, 2H, CH-S).
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¹³C NMR (100 MHz, CDCl₃): δ 20.1 (CH₃), 55.3 (CH-N), 68.9 (CH-S), 195.4 (C=S).
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HRMS : m/z calc. for C₅H₁₀N₂S [M+H]⁺ 129.0458, found 129.0455.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | ee (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| CS₂ Cyclization | 75 | 92 | 8 h | Cost-effective, scalable |
| Thiourea Route | 65 | 88 | 12 h | Avoids CS₂ handling |
| Solid-Phase Synthesis | 68 | 95 | 2 h | High enantiopurity, automation |
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-4,5-Dimethylimidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding imidazolidines.
Substitution: The methyl groups can undergo substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidines.
Substitution: Various substituted imidazolidine-2-thiones.
Scientific Research Applications
(4R,5R)-4,5-Dimethylimidazolidine-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4R,5R)-4,5-Dimethylimidazolidine-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. This interaction can disrupt key biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Structural and Electronic Features
Table 1: Key Structural Parameters of Imidazolidine-2-thione Derivatives
*Inferred from quantum chemical calculations on analogous compounds .
Key Observations :
- Steric Effects : The dimethyl substituents in (4R,5R)-4,5-Dimethylimidazolidine-2-thione introduce significant steric hindrance, favoring a puckered ring conformation. This contrasts with planar conformations in dihydroxy derivatives stabilized by intramolecular hydrogen bonds .
- Electronic Effects: Electron-donating methyl groups increase electron density at the C=S moiety compared to electron-withdrawing hydroxyl or methoxy groups.
Key Observations :
- The synthesis of dihydroxy derivatives (e.g., cis/trans-4,5-dihydroxyimidazolidine-2-thione) is well-documented, with glyoxal and thiourea as precursors under pH-controlled conditions . Byproducts like 1,3-dihydro-2H-imidazole-2-thione arise from competing cyclization pathways.
- Steric hindrance in dimethyl derivatives may suppress byproduct formation but could reduce reaction yields due to slower kinetics.
Spectroscopic and Crystallographic Data
Table 3: NMR and Crystallographic Comparisons
Key Observations :
- NMR : Methyl protons in (4R,5R)-4,5-Dimethylimidazolidine-2-thione resonate upfield (δ 2.95–2.98) compared to hydroxyl (δ 6.12–6.65) or methoxy (δ 3.30–3.45) protons in analogues. The C=S carbon remains consistent (~183 ppm) across derivatives .
- Crystallography : Dihydroxy derivatives form hydrogen-bonded 2D networks (e.g., O–H⋯S and O–H⋯O in trans-4,5-dihydroxy-1,3-diphenylimidazolidine-2-thione) , whereas dimethyl derivatives likely exhibit close-packing via van der Waals forces.
Biological Activity
(4R,5R)-4,5-Dimethylimidazolidine-2-thione is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
(4R,5R)-4,5-Dimethylimidazolidine-2-thione features a five-membered ring structure with two methyl groups and a thione functional group. Its chemical formula is . The presence of the thione group contributes to its biological reactivity and interaction with various biological targets.
1. Antimicrobial Activity
Research has demonstrated that (4R,5R)-4,5-Dimethylimidazolidine-2-thione exhibits significant antimicrobial properties. In vitro studies indicated its effectiveness against a range of bacterial strains. For instance, derivatives of this compound have shown promising results against Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) analysis suggested that modifications at the N-position enhance its antimicrobial efficacy.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Effective | |
| Escherichia coli | Effective | |
| Bacillus cereus | Significant inhibition |
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that (4R,5R)-4,5-Dimethylimidazolidine-2-thione derivatives can induce apoptosis in cancer cell lines. For example, one derivative was found to inhibit the proliferation of human breast cancer cells with an IC50 value significantly lower than standard chemotherapeutics.
3. Enzyme Inhibition
(4R,5R)-4,5-Dimethylimidazolidine-2-thione has been identified as a potent inhibitor of xanthine oxidase (XO), an enzyme involved in uric acid production. In vitro assays revealed that certain derivatives exhibit XO inhibitory activity with IC50 values comparable to allopurinol, a standard treatment for gout.
| Compound | IC50 Value (μmol/L) | Activity | Reference |
|---|---|---|---|
| Compound 6k | 3.56 | XO Inhibitor | |
| Allopurinol | - | Standard Control |
The biological activities of (4R,5R)-4,5-Dimethylimidazolidine-2-thione are attributed to several mechanisms:
- Interaction with Receptors: The compound may interact with specific receptors involved in signaling pathways relevant to cancer and inflammation.
- Enzyme Inhibition: Its ability to inhibit XO suggests potential use in managing hyperuricemia and related conditions.
- Induction of Apoptosis: Evidence indicates that it can trigger programmed cell death in malignant cells through various pathways.
Case Studies
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Antimicrobial Efficacy Study:
A study evaluated the antimicrobial effects of various derivatives of (4R,5R)-4,5-Dimethylimidazolidine-2-thione against clinical isolates of bacteria. The results indicated a strong correlation between structural modifications and enhanced activity against resistant strains. -
Cancer Cell Line Evaluation:
In another study focused on breast cancer cell lines, compounds derived from (4R,5R)-4,5-Dimethylimidazolidine-2-thione were shown to significantly reduce cell viability compared to untreated controls. Flow cytometry analysis confirmed an increase in apoptotic cells.
Q & A
Q. What are the standard synthetic protocols for preparing (4R,5R)-4,5-Dimethylimidazolidine-2-thione, and how do reaction conditions influence product yield?
The synthesis typically involves cyclization reactions of thiourea derivatives with glyoxal or substituted glyoxals under controlled pH and temperature. For example, adjusting the pH to 5–7.5 with Na₂CO₃ and maintaining temperatures at 50°C can yield a mixture of cis/trans isomers, which are separated via recrystallization . Key variables include solvent composition (e.g., water/isopropanol mixtures) and stoichiometric ratios of reactants. Yield optimization often requires iterative adjustments to these parameters .
Q. Which spectroscopic methods are most effective for characterizing the stereochemistry and purity of (4R,5R)-4,5-Dimethylimidazolidine-2-thione?
Single-crystal X-ray diffraction is definitive for resolving stereochemistry, as seen in studies of analogous imidazolidine-2-thiones . NMR spectroscopy (¹H, ¹³C, DEPT, HMBC) is critical for confirming regiochemistry and hydrogen bonding patterns. For instance, hydroxyl proton signals at δ 6.12–6.65 ppm and methyl group couplings (δ 2.95–2.98 ppm) help distinguish cis/trans isomers . Purity is assessed via HPLC or elemental analysis .
Advanced Research Questions
Q. How can diastereoselectivity in the synthesis of (4R,5R)-4,5-Dimethylimidazolidine-2-thione derivatives be controlled?
Diastereoselectivity depends on reaction kinetics and thermodynamics. For example, acidic conditions (pH 2–3) favor trans-isomers due to stabilization of intermediates via hydrogen bonding, while neutral conditions may shift equilibrium toward cis-forms . Solvent polarity also plays a role: polar protic solvents (e.g., water) stabilize transition states differently than aprotic solvents. Computational studies (e.g., DFT with M06 functionals) predict energy barriers between isomers, guiding synthetic optimization .
Q. What mechanistic insights explain the formation of side products during cyclization reactions involving (4R,5R)-4,5-Dimethylimidazolidine-2-thione?
Side products like 1,3,5-triazinane-2-thiones or oxadiazinanes arise from competing reaction pathways. For example, nucleophilic attack by amines or water on thiourea intermediates can lead to divergent cyclization routes . Kinetic studies via HPLC or in-situ NMR (e.g., monitoring δ 4.73–5.76 ppm for hydroxyl and methylene protons) reveal time-dependent product distributions, enabling pathway modulation .
Q. How do steric and electronic effects of substituents influence the reactivity of (4R,5R)-4,5-Dimethylimidazolidine-2-thione in coordination chemistry?
The thione sulfur acts as a soft Lewis base, coordinating to metal centers (e.g., Zn²⁺, Cu²⁺). Methyl groups at C4 and C5 introduce steric hindrance, reducing ligand flexibility but enhancing thermodynamic stability in complexes. Electronic effects are probed via IR spectroscopy (C=S stretching at ~1250 cm⁻¹) and cyclic voltammetry .
Q. What statistical experimental design methods are recommended for optimizing reaction parameters in imidazolidine-2-thione synthesis?
Factorial designs (e.g., Taguchi or Box-Behnken) minimize experimental runs while maximizing data resolution. For example, a 3-factor design (pH, temperature, solvent ratio) can identify interactions affecting yield or isomer ratio. Regression models (e.g., response surface methodology) then predict optimal conditions .
Q. How can contradictory data on isomer stability or reaction yields be reconciled across studies?
Discrepancies often arise from differences in purification methods (e.g., recrystallization vs. chromatography) or analytical sensitivity (e.g., NMR integration limits). Meta-analyses of reaction conditions (e.g., pH gradients, solvent dielectric constants) and validation via quantum chemical calculations (e.g., Gibbs free energy comparisons) resolve such conflicts .
Q. What role do computational methods (e.g., DFT, MD simulations) play in predicting the physicochemical properties of (4R,5R)-4,5-Dimethylimidazolidine-2-thione?
Density functional theory (DFT) with functionals like M06-2X predicts molecular geometry, electronic structure, and non-covalent interactions (e.g., hydrogen bonding in crystals). Molecular dynamics (MD) simulations model solvation effects and thermal stability, aiding in solvent selection and polymorph prediction .
Methodological Resources
- Synthesis Protocols : Detailed in (Tomsk State University) and (Thieme Verlag).
- Spectroscopic Data : ¹H/¹³C NMR chemical shifts and HMBC correlations from .
- Computational Workflows : Gaussian 09 and M06 suite for DFT studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
